molecular formula C19H17N3O3 B1217703 3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid

3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid

Cat. No.: B1217703
M. Wt: 335.4 g/mol
InChI Key: FRBAOMHMZCGBOJ-UHFFFAOYSA-N
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Description

3-{[(9-CYANO-9,10-DIHYDRO-10-METHYLACRIDIN-9-YL)CARBONYL]AMINO}PROPANOIC ACID is an organic compound belonging to the class of acridines. Acridines are organic compounds containing the acridine moiety, a linear tricyclic heterocycle consisting of two benzene rings joined by a pyridine ring . This compound is characterized by its unique structure, which includes a cyano group, a dihydroacridine moiety, and a propanoic acid group.

Preparation Methods

The synthesis of 3-{[(9-CYANO-9,10-DIHYDRO-10-METHYLACRIDIN-9-YL)CARBONYL]AMINO}PROPANOIC ACID involves several steps. The starting material is typically a substituted acridine, which undergoes a series of reactions to introduce the cyano and carbonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-{[(9-CYANO-9,10-DIHYDRO-10-METHYLACRIDIN-9-YL)CARBONYL]AMINO}PROPANOIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-{[(9-CYANO-9,10-DIHYDRO-10-METHYLACRIDIN-9-YL)CARBONYL]AMINO}PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(9-CYANO-9,10-DIHYDRO-10-METHYLACRIDIN-9-YL)CARBONYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. The compound binds to these targets, leading to changes in their activity and function. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-{[(9-CYANO-9,10-DIHYDRO-10-METHYLACRIDIN-9-YL)CARBONYL]AMINO}PROPANOIC ACID can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

3-[(9-cyano-10-methylacridine-9-carbonyl)amino]propanoic acid

InChI

InChI=1S/C19H17N3O3/c1-22-15-8-4-2-6-13(15)19(12-20,14-7-3-5-9-16(14)22)18(25)21-11-10-17(23)24/h2-9H,10-11H2,1H3,(H,21,25)(H,23,24)

InChI Key

FRBAOMHMZCGBOJ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)(C#N)C(=O)NCCC(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)(C#N)C(=O)NCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid
Reactant of Route 2
3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid
Reactant of Route 3
3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid
Reactant of Route 4
3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid
Reactant of Route 5
3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid
Reactant of Route 6
3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid

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